Trichlorodifluoropropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trichlorodifluoropropane (TCDFP) is a chemical compound that belongs to the group of chlorofluorocarbons (CFCs). It is a colorless liquid that has been used as a solvent, refrigerant, and propellant in various industries. TCDFP has been the subject of scientific research due to its potential impact on the environment and human health.

Mechanism of Action

Trichlorodifluoropropane is a potent greenhouse gas that contributes to the depletion of the ozone layer. It reacts with ozone in the stratosphere, releasing chlorine atoms that catalyze the breakdown of ozone molecules. This process leads to the formation of the ozone hole, which has been a major environmental concern since the 1980s.

Biochemical and Physiological Effects

Trichlorodifluoropropane has been shown to have toxic effects on human health. It can cause skin irritation, respiratory problems, and neurological disorders. Trichlorodifluoropropane exposure has been linked to liver and kidney damage, reproductive and developmental problems, and cancer. The exact mechanism of Trichlorodifluoropropane toxicity is not fully understood, but it is believed to involve the disruption of cellular membranes and the generation of reactive oxygen species.

Advantages and Limitations for Lab Experiments

Trichlorodifluoropropane has been used as a standard reference material in analytical chemistry for the detection and quantification of CFCs in environmental samples. It has also been used as a model compound for studying the fate and transport of CFCs in the environment. However, Trichlorodifluoropropane has limited use in biological and medical research due to its toxic effects on human health.

Future Directions

Future research on Trichlorodifluoropropane should focus on developing safer alternatives to CFCs for industrial and commercial applications. This includes the development of new refrigerants, solvents, and propellants that have minimal impact on the environment and human health. Future research should also focus on understanding the mechanisms of Trichlorodifluoropropane toxicity and developing effective strategies for mitigating its harmful effects on human health and the environment.

Conclusion

In conclusion, Trichlorodifluoropropane is a chemical compound that has been the subject of scientific research due to its potential impact on the environment and human health. It is a persistent organic pollutant that can accumulate in the atmosphere, soil, and water. Trichlorodifluoropropane has toxic effects on human health and contributes to the depletion of the ozone layer. Future research should focus on developing safer alternatives to CFCs and understanding the mechanisms of Trichlorodifluoropropane toxicity.

Synthesis Methods

Trichlorodifluoropropane is synthesized by reacting trichloroethylene with hydrogen fluoride in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is purified by distillation. The chemical formula of Trichlorodifluoropropane is C2Cl3F2.

Scientific Research Applications

Trichlorodifluoropropane has been used as a model compound for studying the fate and transport of CFCs in the environment. It has been found to be a persistent organic pollutant that can accumulate in the atmosphere, soil, and water. Trichlorodifluoropropane has also been used as a reference standard in analytical chemistry for the detection and quantification of CFCs in environmental samples.

properties

CAS RN |

134237-42-6 |

|---|---|

Product Name |

Trichlorodifluoropropane |

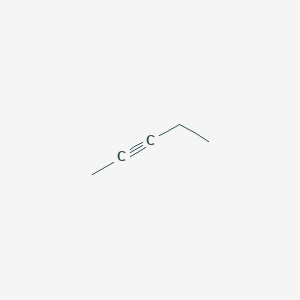

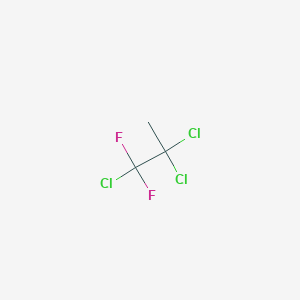

Molecular Formula |

C3H3Cl3F2 |

Molecular Weight |

183.41 g/mol |

IUPAC Name |

1,2,2-trichloro-1,1-difluoropropane |

InChI |

InChI=1S/C3H3Cl3F2/c1-2(4,5)3(6,7)8/h1H3 |

InChI Key |

QDJDUXFLHIPMOX-UHFFFAOYSA-N |

SMILES |

CC(C(F)(F)Cl)(Cl)Cl |

Canonical SMILES |

CC(C(F)(F)Cl)(Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.